![molecular formula C13H10Cl2N2O2 B14433126 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-47-7](/img/structure/B14433126.png)
3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dichloro groups and a pyridinylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-pyridinemethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: Shares the dichloro substitution pattern but lacks the benzamide moiety.
N-Benzyl-4-pyridinemethanol: Contains the pyridinylmethyl group but differs in the substitution pattern on the benzene ring.
Uniqueness
3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
77502-47-7 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O2 |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
3,5-dichloro-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-5-10(6-12(15)7-11)13(18)16-8-9-1-3-17(19)4-2-9/h1-7H,8H2,(H,16,18) |
Clé InChI |
QYUUYACZRLECMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


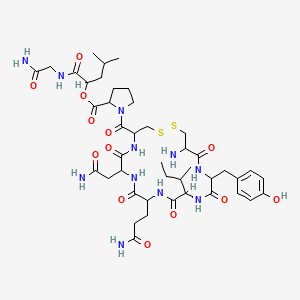

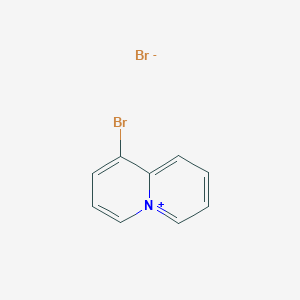
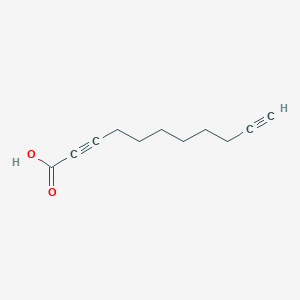

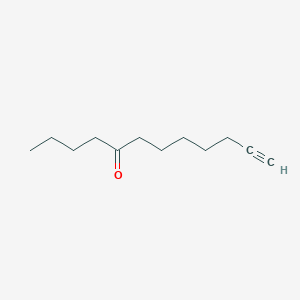

![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

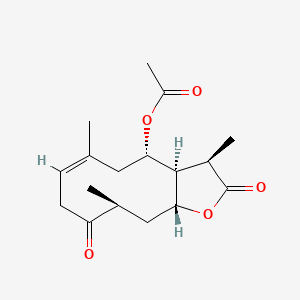
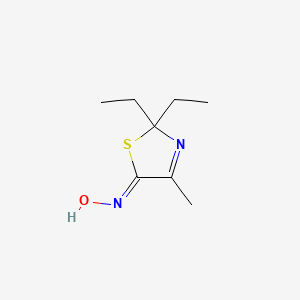
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

